2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
Overview
Description
2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Studies
2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione and its derivatives have been widely studied for their crystal and molecular structures. For instance, Duru et al. (2018) synthesized and characterized 2-(4-ethoxyphenyl)isoindoline-1,3-dione using X-ray single-crystal diffraction. They noted that the molecular structure is not planar, with significant dihedral angles between the isoindoline and phenyl rings, indicating a unique molecular geometry (Duru et al., 2018).
Material Science and Medicinal Applications
These derivatives have also found applications in material science and medicine. The water extract of onion peel ash has been used as an efficient green catalytic system for synthesizing isoindoline-1,3-dione derivatives, highlighting a method that avoids using environmentally harmful reagents and provides an alternative approach for bio-waste management (Journal et al., 2019).
Optoelectronic Importance
Moreover, novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives have been synthesized and characterized for their photophysical and thermal properties, indicating their potential use in optoelectronics. Computational studies, including Density Functional Theory, have been conducted to analyze the optical band gap and Frontier Molecular Orbital energies, providing insights into the chemical stability and optoelectronic significance of these derivatives (Mane et al., 2019).
Corrosion Resistance Applications
Furthermore, phthalimide-functionalized benzoxazine monomers synthesized from 2-(4-hydroxyphenyl)isoindoline-1,3-dione have shown to significantly enhance the corrosion resistance of coated mild steel, suggesting the potential of isoindoline-1,3-dione derivatives in protective coatings and materials engineering (Aly et al., 2020).
Safety and Hazards
Future Directions
While specific future directions for the study of this compound are not provided in the search results, it is worth noting that isoindoline-1,3-dione derivatives are an active area of research due to their potential biological activities . Further studies could explore the synthesis, characterization, and biological evaluation of new derivatives of this compound.
Mechanism of Action
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .
Biochemical Analysis
Biochemical Properties
2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Additionally, it inhibits β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease . The nature of these interactions involves binding to specific sites on the target proteins, leading to modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the dopamine receptor D3 can alter cell signaling pathways associated with neurotransmission . Furthermore, its inhibition of β-amyloid protein aggregation can impact cellular processes related to neurodegeneration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the allosteric binding site of the dopamine receptor D3, interacting with key amino acid residues . This binding modulates the receptor’s activity, leading to changes in downstream signaling pathways. Additionally, its inhibition of β-amyloid protein aggregation involves binding to the aggregation-prone regions of the protein, preventing its accumulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained modulation of target proteins and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to produce beneficial effects, such as anti-inflammatory and analgesic properties without inducing gastric lesions . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and metabolite levels can be influenced by its interactions with these enzymes . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-ethenoxyethoxy)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-7-8-17-13-11(14)9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKMDVSRTVGDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624388 | |
Record name | 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391212-30-9 | |
Record name | 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391212-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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